An In-depth Technical Guide to 4-Bromoquinolin-6-ol: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Bromoquinolin-6-ol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 4-bromoquinolin-6-ol, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic routes, reactivity, and potential biological applications, grounding our discussion in established scientific principles and field-proven insights.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds. The electronic properties and rigid, planar structure of the quinoline core allow for diverse interactions with biological macromolecules. The introduction of substituents, such as a bromine atom and a hydroxyl group in 4-bromoquinolin-6-ol, provides a powerful handle to modulate the molecule's steric and electronic characteristics, thereby fine-tuning its pharmacological profile. This strategic functionalization can enhance binding affinity to biological targets, improve pharmacokinetic properties, and unlock novel therapeutic activities.
Chemical Identity and Structure of 4-Bromoquinolin-6-ol
4-Bromoquinolin-6-ol is a substituted quinoline with the molecular formula C₉H₆BrNO.[1] Its structure is characterized by a quinoline core with a bromine atom at the 4-position and a hydroxyl group at the 6-position.
Structural Representation
The chemical structure of 4-bromoquinolin-6-ol can be visualized as follows:
Caption: Chemical structure of 4-Bromoquinolin-6-ol.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-bromoquinolin-6-ol[1] |
| CAS Number | 876491-87-1[1] |
| Molecular Formula | C₉H₆BrNO[1] |
| Molecular Weight | 224.05 g/mol [1] |
| InChI | InChI=1S/C9H6BrNO/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H[1] |
| InChIKey | QEWVVXINHILXNR-UHFFFAOYSA-N[1] |
| SMILES | C1=CC2=NC=CC(=C2C=C1O)Br[1] |
Physicochemical Properties
The physicochemical properties of 4-bromoquinolin-6-ol are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Weight | 224.05 g/mol | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 222.96328 Da | PubChem[1] |
| Monoisotopic Mass | 222.96328 Da | PubChem[1] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Synthesis and Purification
Proposed Synthetic Workflow
A logical approach to the synthesis of 4-bromoquinolin-6-ol would be a multi-step process starting from a commercially available substituted aniline.
Caption: Proposed synthetic workflow for 4-Bromoquinolin-6-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on the synthesis of structurally related compounds and represents a viable, though unvalidated, method for obtaining 4-bromoquinolin-6-ol.
Step 1: Synthesis of 6-Bromoquinolin-4-ol
This intermediate can be synthesized from 4-bromoaniline and a malonic acid derivative through a Gould-Jacobs reaction. The resulting product is then cyclized at high temperature.[2][3]
-
Combine 4-bromoaniline with diethyl (ethoxymethylene)malonate and heat the mixture.
-
The resulting intermediate is then cyclized in a high-boiling solvent such as diphenyl ether at elevated temperatures (e.g., 250 °C).[2]
-
Upon cooling, the product, 6-bromoquinolin-4-ol, precipitates and can be collected by filtration.[4]
Step 2: Bromination of 6-Bromoquinolin-4-ol
The hydroxyl group at the 4-position can be converted to a bromine atom using a suitable brominating agent.
-
Treat 6-bromoquinolin-4-ol with a brominating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).
-
The reaction is typically carried out in a high-boiling solvent or neat with the brominating agent at reflux.
-
After the reaction is complete, the mixture is carefully quenched with ice water and neutralized to precipitate the 4,6-dibromoquinoline.
Step 3: Selective Hydrolysis of 4,6-Dibromoquinoline
The final step involves the selective nucleophilic substitution of the bromine atom at the 6-position with a hydroxyl group. This is challenging due to the reactivity of the 4-position. A more controlled approach might be necessary, potentially involving protection-deprotection steps or the use of a milder nucleophile. A more direct, albeit potentially lower-yielding, approach is a direct hydrolysis under controlled conditions.
-
Dissolve 4,6-dibromoquinoline in a suitable solvent system, such as aqueous dioxane or a similar polar aprotic solvent mixture.
-
Add a base, such as sodium hydroxide or potassium hydroxide, and heat the reaction mixture. The temperature and reaction time must be carefully controlled to favor substitution at the 6-position.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, neutralize the mixture with acid and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-bromoquinolin-6-ol.
Spectroscopic Characterization (Expected)
The structure of 4-bromoquinolin-6-ol can be confirmed using a combination of spectroscopic techniques. While specific data for this compound is not available, the expected spectral characteristics can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the nitrogen, bromine, and oxygen atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula C₉H₆BrNO by providing a highly accurate mass measurement.[5] The mass spectrum would also show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic quinoline ring (around 1500-1650 cm⁻¹).[5]
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of 4-bromoquinolin-6-ol is dictated by the presence of the bromine atom, the hydroxyl group, and the quinoline nitrogen.
-
The Bromine Atom: The bromine at the 4-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[6][7] This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, facilitating the synthesis of diverse libraries of compounds for biological screening.
-
The Hydroxyl Group: The hydroxyl group at the 6-position can be functionalized through etherification or esterification reactions. It also influences the electronic properties of the quinoline ring system.
-
The Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can be protonated or coordinated to metal centers.
Biological Significance and Applications
While specific biological activity data for 4-bromoquinolin-6-ol is limited, the quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities.
Potential as an Anticancer Agent
Quinoline and quinolinone derivatives have been extensively investigated as anticancer agents.[8][9][10] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[4] The presence of a bromine atom at the 6-position has been associated with enhanced cytotoxic effects in some heterocyclic systems.[8][9]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 4-bromoquinolin-6-ol derivatives.
Potential as an Antimicrobial Agent
Quinolone derivatives are renowned for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication.[8] The substitution pattern on the quinoline ring is crucial for determining the spectrum and potency of antimicrobial activity.
Safety and Handling
Specific safety data for 4-bromoquinolin-6-ol is not available. However, based on related bromoquinoline compounds, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11][12][13][14] Avoid contact with skin and eyes, and prevent inhalation of dust.[11] In case of accidental exposure, follow standard first-aid procedures.[12][13][14]
Conclusion and Future Outlook
4-Bromoquinolin-6-ol is a promising building block for the development of novel therapeutic agents. Its versatile chemical structure, with two distinct functional groups, allows for extensive chemical modification and the generation of compound libraries for high-throughput screening. While further research is needed to fully elucidate its biological activities, the analysis of structurally similar compounds strongly suggests its potential as a scaffold for the discovery of new anticancer and antimicrobial drugs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to initiate investigations into this intriguing molecule.
References
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PubChem. 4-Bromoquinolin-6-ol. National Center for Biotechnology Information. [Link]
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline.
- Google Patents. A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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ResearchGate. (PDF) Synthesis of 6-bromo-4-iodoquinoline. [Link]
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ZaiQi Bio-Tech. 6-Bromoquinolin-4-ol. [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
PMC - NIH. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]
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